molecular formula C13H11ClF3NO4 B14088820 Dimethyl 2-chloro-5-trifluoromethylanilino maleate

Dimethyl 2-chloro-5-trifluoromethylanilino maleate

Cat. No.: B14088820
M. Wt: 337.68 g/mol
InChI Key: LBRREVBWHCMVRH-UXBLZVDNSA-N
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Description

Dimethyl 2-chloro-5-trifluoromethylanilino maleate is a chemical compound that belongs to the class of maleate esters It is characterized by the presence of a dimethyl maleate moiety attached to a 2-chloro-5-trifluoromethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-chloro-5-trifluoromethylanilino maleate typically involves the esterification of maleic anhydride with methanol to form dimethyl maleate. This intermediate is then reacted with 2-chloro-5-trifluoromethylaniline under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method integrates reaction and distillation into a single unit, reducing costs and improving efficiency. Catalysts like strong cation exchange resins are used to enhance the esterification process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-chloro-5-trifluoromethylanilino maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-chloro-5-trifluoromethylanilino maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-5-trifluoromethylanilino maleate involves its interaction with specific molecular targets. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-chloro-5-trifluoromethylanilino maleate is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H11ClF3NO4

Molecular Weight

337.68 g/mol

IUPAC Name

dimethyl (E)-2-[2-chloro-5-(trifluoromethyl)anilino]but-2-enedioate

InChI

InChI=1S/C13H11ClF3NO4/c1-21-11(19)6-10(12(20)22-2)18-9-5-7(13(15,16)17)3-4-8(9)14/h3-6,18H,1-2H3/b10-6+

InChI Key

LBRREVBWHCMVRH-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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